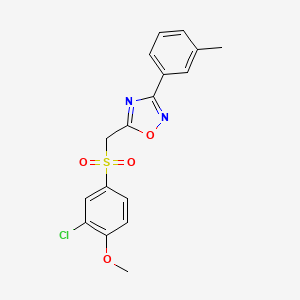

5-(((3-Chloro-4-methoxyphenyl)sulfonyl)methyl)-3-(m-tolyl)-1,2,4-oxadiazole

Description

5-(((3-Chloro-4-methoxyphenyl)sulfonyl)methyl)-3-(m-tolyl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloro-methoxyphenyl group, a sulfonylmethyl group, and a tolyl group attached to the oxadiazole ring.

Properties

IUPAC Name |

5-[(3-chloro-4-methoxyphenyl)sulfonylmethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O4S/c1-11-4-3-5-12(8-11)17-19-16(24-20-17)10-25(21,22)13-6-7-15(23-2)14(18)9-13/h3-9H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWHYYYOJFNRNKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC(=C(C=C3)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amidoxime-Carboxylic Acid Coupling

The most widely applicable method for 1,2,4-oxadiazoles involves coupling amidoximes with carboxylic acids or their derivatives. For the target compound, this approach necessitates:

- Synthesis of m-tolyl amidoxime : Reaction of m-tolunitrile with hydroxylamine hydrochloride in ethanol under reflux yields the amidoxime intermediate.

- Preparation of ((3-chloro-4-methoxyphenyl)sulfonyl)acetic acid : This key carboxylic acid is synthesized via sulfonation of 3-chloro-4-methoxybenzene to generate the sulfonyl chloride, followed by reaction with mercaptoacetic acid and oxidation to the sulfone.

- Coupling and cyclization : Ethyl chloroformate activates the carboxylic acid, forming a mixed anhydride that reacts with the amidoxime. Subsequent thermal cyclodehydration at 120°C affords the 1,2,4-oxadiazole core.

Reaction Scheme :

$$

\text{Amidoxime} + \text{((3-Chloro-4-methoxyphenyl)sulfonyl)acetic acid} \xrightarrow{\text{EtOCOCl, K}2\text{CO}3} \text{O-Acylamidoxime} \xrightarrow{\Delta} \text{Target Compound}

$$

Sulfonylmethyl Group Introduction

Post-Cyclization Functionalization

An alternative route introduces the sulfonylmethyl group after oxadiazole formation:

- Synthesis of 3-(m-tolyl)-5-(bromomethyl)-1,2,4-oxadiazole : Bromination of 5-methyl-3-(m-tolyl)-1,2,4-oxadiazole using N-bromosuccinimide (NBS) under radical conditions.

- Nucleophilic substitution : Reaction of the bromomethyl intermediate with sodium 3-chloro-4-methoxybenzenesulfinate in DMF at 60°C substitutes the bromide with the sulfonyl group.

Advantages :

- Avoids handling sensitive sulfonyl chlorides during cyclization.

- Enables modular substitution for analog synthesis.

Green Chemistry Approaches

Solvent-Free Grinding

For small-scale synthesis, grinding the amidoxime and carboxylic acid with iodine catalyst achieves cyclization within 10 minutes. However, this method is less effective for sterically hindered substrates.

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Scalability |

|---|---|---|---|

| Amidoxime coupling | 75–85 | 6–8 hours | High |

| Microwave-assisted | 85–90 | 15 minutes | Moderate |

| Post-cyclization substitution | 65–70 | 12 hours | Low |

Key Observations :

- Amidoxime coupling offers the best balance of yield and scalability.

- Microwave methods reduce time but require specialized equipment.

- Post-functionalization is limited by bromination efficiency.

Challenges and Optimization

Purification

Column chromatography (SiO₂, ethyl acetate/hexane 3:7) effectively isolates the target compound, with HPLC purity >98%.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the tolyl group.

Reduction: Reduction reactions may target the sulfonyl group, converting it to a sulfide.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, thiols, alkoxides.

Major Products

Oxidation products: Oxidized derivatives of the methoxy or tolyl groups.

Reduction products: Sulfide derivatives.

Substitution products: Compounds with various functional groups replacing the chloro group.

Scientific Research Applications

5-(((3-Chloro-4-methoxyphenyl)sulfonyl)methyl)-3-(m-tolyl)-1,2,4-oxadiazole is a complex organic compound that belongs to the oxadiazole family, which are heterocyclic compounds containing nitrogen and oxygen. Oxadiazoles are of interest in medicinal chemistry as surrogates of carboxylic acid . This compound features a sulfonyl group attached to a methoxyphenyl moiety and has a unique structure that may confer specific biological activities. The presence of both aromatic and heterocyclic components suggests potential applications in pharmaceuticals and agrochemicals.

Potential Applications

Research indicates that similar oxadiazole derivatives exhibit antibacterial and antioxidant activities, suggesting potential therapeutic applications. This compound, as well as other oxadiazoles, may have applications in pharmaceuticals and materials.

Studies of Oxadiazoles

- A series of substituted 1,3,4-oxadiazole derivatives were investigated for their anti-inflammatory activity on histamine-induced edema in rat abdomen. Some of the compounds proved to be more potent anti-inflammatory agents than ibuprofen at 200 mg/kg po, and some showed significant anti-inflammatory activity but less than ibuprofen at the same dose level .

- Some compounds were better analgesics than the reference drug. They also showed activity against Mycobacterium tuberculosis H37Rv .

- Indolyl-1,3,4-oxadiazole derivatives were prepared as reversible monoamine oxidase inhibitors. The compound 5-(3-methylindolyl)-1,3,4-oxadiazol-2(3H)one was shown to be a good monoamine oxidase B inhibitor .

- Two synthesized compounds, 5-(4-nitrophenyl)-2-(4-chlorophenyl)-1,3,4- oxadiazole and 5-(4-nitrophenyl)-2-(4-nitro phenyl)-1,3,4-oxadiazole, were found to be the most promising compounds of the series in antidepressant, anticonvulsant and antianxiety activity with no neurotoxicity when compared with standard .

- derivatives have exhibited anti-tumor, anti-inflammatory, anti-convulsant, anti-oxidant, and antimalarial activities .

- A series of novel 3-(4-pyridyl)-5-(4- sulfamido-phenyl)-1,2,4-oxadiazole derivatives were designed and synthesized as GSK-3β inhibitors .

- Interaction studies are crucial for understanding how 5-(((4-Methoxyphenyl)sulfonyl)methyl)-3-(m-tolyl)-1,2,4-oxadiazole interacts with biological systems. These studies typically involve techniques such as NMR spectroscopy and mass spectrometry to study the interactions.

Analogues

Several compounds share structural similarities with 5-(((4-Methoxyphenyl)sulfonyl)methyl)-3-(m-tolyl)-1,2,4-oxadiazole:

- 5-(((3-Chloro-4-methoxyphenyl)sulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole: This compound has a chlorine substituent instead of methoxy, which may lead to different reactivity due to chlorine's electronegativity.

- 5-(Phenylsulfonyl)methyl-3-(m-tolyl)-1,2,4-oxadiazole: This compound lacks a methoxy group and may exhibit different biological properties.

- 5-(((3-Chloro-4-methoxyphenyl)sulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole: This compound has a para-tolyl group instead of a meta-tolyl group, which may cause variations in steric hindrance affecting activity.

Mechanism of Action

The mechanism of action of 5-(((3-Chloro-4-methoxyphenyl)sulfonyl)methyl)-3-(m-tolyl)-1,2,4-oxadiazole would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

5-(((3-Chloro-4-methoxyphenyl)sulfonyl)methyl)-3-phenyl-1,2,4-oxadiazole: Similar structure but with a phenyl group instead of a tolyl group.

5-(((3-Chloro-4-methoxyphenyl)sulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole: Similar structure but with a para-tolyl group instead of a meta-tolyl group.

Uniqueness

The uniqueness of 5-(((3-Chloro-4-methoxyphenyl)sulfonyl)methyl)-3-(m-tolyl)-1,2,4-oxadiazole lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to its analogs.

Biological Activity

5-(((3-Chloro-4-methoxyphenyl)sulfonyl)methyl)-3-(m-tolyl)-1,2,4-oxadiazole is a synthetic organic compound belonging to the oxadiazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, including its mechanism of action, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a unique arrangement of functional groups that contribute to its biological activity:

- Oxadiazole Ring : A five-membered heterocyclic structure known for various pharmacological properties.

- Chloro and Methoxy Substituents : These groups influence the electronic properties and reactivity of the compound.

- Sulfonylmethyl Group : Enhances solubility and bioavailability.

Biological Activity Overview

Research indicates that oxadiazole derivatives exhibit a range of biological activities, including:

- Antitumor Activity : Several studies have demonstrated that oxadiazole derivatives can induce apoptosis in cancer cell lines. For instance, derivatives similar to this compound showed cytotoxic effects against human leukemia and breast cancer cell lines with IC50 values ranging from 0.12 to 2.78 µM .

- Antimicrobial Properties : Compounds within this class have been evaluated for their effectiveness against various bacterial strains and fungi. The presence of a sulfonyl group is often linked to enhanced antimicrobial activity .

- Antimalarial Activity : Research has highlighted the potential of oxadiazole derivatives as antimalarial agents, particularly against Plasmodium falciparum. These compounds may act through mechanisms distinct from traditional antimalarials .

The exact mechanism of action for this compound is still under investigation. However, it is believed to involve:

- Inhibition of Key Enzymes : Similar oxadiazole compounds have been shown to inhibit enzymes critical for cancer cell survival and proliferation.

- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells through activation of p53 and caspase pathways .

- Interaction with Cellular Targets : Molecular docking studies indicate strong interactions between the oxadiazole ring and amino acid residues in target proteins, which could explain their biological efficacy .

Comparative Studies

To further understand the biological activity of this compound, it is essential to compare it with structurally related compounds:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 5-(Phenylsulfonyl)methyl-3-(m-tolyl)-1,2,4-oxadiazole | Lacks chloro/methoxy groups | May exhibit different biological properties |

| 5-(((3-Chloro-4-methoxyphenyl)sulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole | Para-tolyl group instead of meta | Variations in steric hindrance affecting activity |

These comparisons reveal how subtle changes in structure can significantly impact biological activity.

Case Studies

Several case studies highlight the efficacy of oxadiazole derivatives:

- Cytotoxicity Against Cancer Cell Lines : A study demonstrated that a series of oxadiazole derivatives exhibited potent cytotoxicity against MCF-7 (breast cancer) and U937 (leukemia) cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin .

- Antimalarial Screening : In vitro studies showed that certain oxadiazoles possess slow-action antiplasmodial activity against multi-drug resistant strains of Plasmodium falciparum .

Q & A

Q. Q1. What are the optimized synthetic routes for constructing the 1,2,4-oxadiazole core in this compound?

The 1,2,4-oxadiazole ring can be synthesized via cyclization reactions between amidoximes and activated carboxylic acid derivatives. For example, in related compounds, the use of N’-hydroxybenzimidamides with cesium carbonate (Cs₂CO₃) under reflux conditions in polar aprotic solvents (e.g., DMF or acetone) yields high-purity oxadiazoles. A specific protocol involves reacting 3-(m-tolyl)-5-chloromethyl-1,2,4-oxadiazole with functionalized hydroxy precursors (e.g., sulfonylmethyl derivatives) in the presence of potassium carbonate and catalytic KI, achieving yields up to 90% .

Q. Q2. How can the structural integrity of this compound be validated post-synthesis?

Key techniques include:

- X-ray crystallography : Resolves bond lengths and dihedral angles (e.g., oxadiazole ring planarity and substituent orientation) .

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent integration (e.g., sulfonylmethyl protons at δ 3.5–4.0 ppm and aromatic protons from m-tolyl groups at δ 7.1–7.5 ppm) .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₇H₁₄ClN₃O₃S for the target compound) .

Advanced Research: Structure-Activity Relationship (SAR) and Mechanistic Studies

Q. Q3. How do substituents on the oxadiazole ring influence biological activity?

SAR studies on analogous oxadiazoles reveal:

- Electron-withdrawing groups (e.g., sulfonyl, chloro) enhance metabolic stability and target binding .

- m-Tolyl groups improve lipophilicity, aiding membrane permeability in cancer cell lines (e.g., T47D breast cancer models) .

- Sulfonylmethyl moieties may act as hydrogen bond acceptors, critical for interactions with enzymes like TIP47 (insulin-like growth factor II receptor-binding protein) .

Q. Q4. What mechanistic insights exist for apoptosis induction by oxadiazole derivatives?

In caspase-based assays, oxadiazoles induce G₁-phase cell cycle arrest followed by apoptosis. For example, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole activates intrinsic apoptotic pathways via mitochondrial depolarization and cytochrome c release. Target identification via photoaffinity labeling suggests binding to TIP47, a protein involved in intracellular trafficking .

Q. Q5. How can computational methods guide the optimization of this compound?

- Comparative Molecular Field Analysis (CoMFA) : Models predict steric and electrostatic requirements for insecticidal activity (e.g., bulky substituents at the 5-position improve binding to lepidopteran GABA receptors) .

- Docking studies : Simulate interactions with HIF-1α or GSK-3β pockets, highlighting the sulfonyl group’s role in stabilizing hydrogen bonds with active-site residues .

Advanced Research: Functional Assays and Data Contradictions

Q. Q6. How should researchers address discrepancies in biological activity across cell lines?

Case study: A compound active against colorectal cancer (HCT116) but inactive in lung cancer (A549) may reflect differences in target expression (e.g., TIP47 levels). Mitigation strategies include:

Q. Q7. What functional assays are recommended for evaluating anti-infective potential?

- Minimum inhibitory concentration (MIC) assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Time-kill kinetics : Assess bactericidal vs. bacteriostatic effects .

Methodological Best Practices

Q. Q8. What strategies improve yield in multi-step syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.